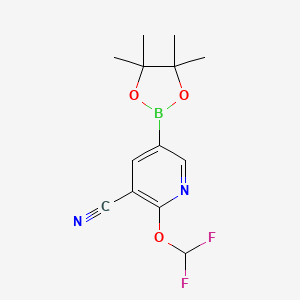

2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile

Description

Core Framework and Substituent Positioning

The compound features a pyridine ring substituted at the 2-, 3-, and 5-positions with a difluoromethoxy group (-OCF$$_2$$H), a carbonitrile group (-CN), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety, respectively. The pyridine nitrogen at the 1-position remains unsubstituted, preserving the aromatic sextet. The difluoromethoxy group introduces steric bulk and electron-withdrawing effects due to the electronegativity of fluorine atoms, while the boronic ester facilitates Suzuki-Miyaura cross-coupling reactions.

The carbonitrile group at the 3-position contributes to the molecule’s dipole moment ($$ \mu \approx 4.2 \, \text{D} $$) and enhances its solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile. The boronic ester’s pinacol ligand (C$$6$$H$${12}$$O$$_2$$B) adopts a trigonal planar geometry around the boron atom, with B-O bond lengths averaging $$ 1.37 \, \text{Å} $$ and O-B-O angles of $$ 117^\circ $$.

Stereoelectronic Effects of Substituents

- Difluoromethoxy Group : The -OCF$$_2$$H group exhibits a gauche conformation, with C-O-C-F dihedral angles of $$ 60^\circ $$–$$ 70^\circ $$, minimizing steric clashes between fluorine atoms and adjacent substituents. The C-F bond lengths ($$ 1.34 \, \text{Å} $$) and F-C-F angle ($$ 108^\circ $$) align with typical values for difluoromethoxy derivatives.

- Boronic Ester : The dioxaborolane ring adopts a chair-like conformation, with methyl groups at the 4- and 5-positions providing steric protection to the boron center. This shielding reduces hydrolysis susceptibility in protic solvents.

- Carbonitrile : The -CN group’s linear geometry ($$ \text{C}\equiv\text{N} $$ bond length: $$ 1.16 \, \text{Å} $$) induces significant electron withdrawal from the pyridine ring, as evidenced by a $$ \sim 0.3 \, \text{eV} $$ reduction in the highest occupied molecular orbital (HOMO) energy compared to unsubstituted pyridine.

Properties

Molecular Formula |

C13H15BF2N2O3 |

|---|---|

Molecular Weight |

296.08 g/mol |

IUPAC Name |

2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H15BF2N2O3/c1-12(2)13(3,4)21-14(20-12)9-5-8(6-17)10(18-7-9)19-11(15)16/h5,7,11H,1-4H3 |

InChI Key |

GKNFLTGUBBMQNB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Key Structural Features

The molecule incorporates three distinct functional groups:

- Difluoromethoxy (OC(F)₂) at position 2

- Boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5

- Carbonitrile (CN) at position 3

These groups enable participation in cross-coupling reactions (e.g., Suzuki-Miyaura), nucleophilic substitutions, and coordination chemistry applications.

General Synthesis Strategy

The synthesis typically involves sequential functionalization of the pyridine core:

- Introduction of the boronate ester via Miyaura borylation or directed metalation.

- Installation of the difluoromethoxy group via nucleophilic substitution or electrophilic fluorination.

- Incorporation of the carbonitrile group through cyanation or nitrile introduction.

Detailed Reaction Pathways

Route A: Boronation Followed by Difluoromethoxylation

This method leverages halide displacement for boronate installation, followed by difluoromethoxylation.

Route B: Difluoromethoxylation via Nucleophilic Aromatic Substitution

This approach targets direct introduction of the difluoromethoxy group using chlorodifluoroacetate.

Role of the Carbonitrile Group

The 3-carbonitrile substituent is typically pre-installed on the pyridine core. Common methods include:

- Cyanation of halogenated precursors (e.g., 3-bromo-2-(difluoromethoxy)pyridine → 3-cyano-2-(difluoromethoxy)pyridine via Pd-catalyzed cyanation).

- Direct synthesis from nitrile-containing pyridine derivatives (e.g., 3-cyano-2-hydroxypyridine → boronation/difluoromethoxylation).

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Cross-Coupling

For boronation steps, palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient coupling under mild conditions:

| Catalyst | Ligand | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | – | Na₂CO₃ | Toluene/EtOH | 80°C | 93% |

Challenges and Limitations

- Yield Variability : Difluoromethoxylation yields (53–86%) depend on reaction scale and solvent polarity.

- Purification Complexity : Boronate esters require silica gel chromatography due to low volatility.

- Regioselectivity : Competing substitution at positions 2 and 5 necessitates directed ortho-metalation strategies.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronate esters.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

Oxidation: Boronic acids or boronate esters.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its boron-containing moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s unique structure makes it a candidate for drug discovery and development. It can be used as a scaffold for designing inhibitors or modulators of biological targets, such as enzymes or receptors. Its potential bioactivity is of interest in the development of treatments for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and electronic materials. Its boron-containing structure may impart unique properties, such as enhanced thermal stability or electronic conductivity.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The boron moiety can participate in reversible interactions with biological molecules, making it a useful pharmacophore in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine

- Structure : Fluorine at position 3 instead of difluoromethoxy; boronate ester at position 3.

- Key Differences :

- Molecular Weight: 223.05 g/mol (C₁₁H₁₅BFNO₂) .

6-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine-2-Carbonitrile

Boronate Ester Stability and Reactivity

3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrrolo[2,3-b]Pyridine

- Structure : Pyrrolo-pyridine fused ring system with boronate ester.

- Synthetic Utility: Preferred for synthesizing heterocyclic drug candidates like JAK2 inhibitors.

2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)Pyridine

Functional Group Modifications

2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-Amine

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Hazard and Handling Comparison

Biological Activity

The compound 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H16BF3O3

- Molecular Weight : 288.07 g/mol

- CAS Number : 1628116-87-9

- Structure : The compound features a pyridine ring substituted with a difluoromethoxy group and a dioxaborolane moiety.

The biological activity of this compound primarily revolves around its interaction with specific protein targets involved in various cellular pathways. The dioxaborolane group is known to facilitate interactions with biological macromolecules, potentially influencing enzyme activity and signal transduction pathways.

Target Proteins

Research indicates that the compound may interact with proteins involved in:

- IKAROS Family Zinc Finger Proteins (IKZF) : These proteins play crucial roles in immune regulation and hematopoiesis. In particular, IKZF2 has been identified as a target for modulation by compounds similar to this one, leading to potential applications in treating autoimmune diseases and cancers .

Therapeutic Applications

The compound's ability to modulate IKZF proteins suggests its potential use in:

- Cancer Therapy : By degrading IKZF2 and IKZF4 proteins selectively, the compound may help in reducing tumor growth and enhancing the efficacy of existing treatments .

- Autoimmune Disorders : Given the role of IKZF proteins in immune regulation, this compound could be beneficial in conditions characterized by dysregulated immune responses.

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, its effect on leukemia cells demonstrated significant apoptosis induction at micromolar concentrations .

- Animal Models : In vivo studies using murine models have indicated that treatment with the compound leads to reduced tumor size and improved survival rates compared to control groups .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications to the dioxaborolane moiety can enhance biological activity. For example, altering substituents on the pyridine ring has been shown to influence binding affinity to target proteins .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 288.07 g/mol |

| CAS Number | 1628116-87-9 |

| Biological Targets | IKZF2, IKZF4 |

| Primary Applications | Cancer therapy, Autoimmunity |

| Cytotoxicity (in vitro) | Apoptosis induction observed |

| Animal Model Findings | Reduced tumor size |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.